molecular formula C10H9N3O3 B15332699 2-[5-Oxo-1-(4-pyridyl)-4,5-dihydro-3-pyrazolyl]acetic Acid

2-[5-Oxo-1-(4-pyridyl)-4,5-dihydro-3-pyrazolyl]acetic Acid

Cat. No.: B15332699
M. Wt: 219.20 g/mol
InChI Key: OLMPXUJAJYWUEM-UHFFFAOYSA-N
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Description

2-[5-Oxo-1-(4-pyridyl)-4,5-dihydro-3-pyrazolyl]acetic acid is a heterocyclic compound that features a pyrazole ring fused with a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-Oxo-1-(4-pyridyl)-4,5-dihydro-3-pyrazolyl]acetic acid typically involves the condensation of 4-pyridinecarboxaldehyde with hydrazine hydrate to form the corresponding hydrazone This intermediate is then cyclized under acidic conditions to yield the pyrazole ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves crystallization or chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-[5-Oxo-1-(4-pyridyl)-4,5-dihydro-3-pyrazolyl]acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrazole or pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenation reactions often use reagents like bromine or chlorine, while nucleophilic substitutions may involve reagents such as sodium methoxide.

Major Products

The major products formed from these reactions include various substituted pyrazole and pyridine derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

2-[5-Oxo-1-(4-pyridyl)-4,5-dihydro-3-pyrazolyl]acetic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-[5-Oxo-1-(4-pyridyl)-4,5-dihydro-3-pyrazolyl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor activity by interacting with binding sites. These interactions can alter cellular pathways and lead to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[5-Oxo-1-(4-pyridyl)-4,5-dihydro-3-pyrazolyl]propionic acid
  • 2-[5-Oxo-1-(4-pyridyl)-4,5-dihydro-3-pyrazolyl]butyric acid
  • 2-[5-Oxo-1-(4-pyridyl)-4,5-dihydro-3-pyrazolyl]valeric acid

Uniqueness

2-[5-Oxo-1-(4-pyridyl)-4,5-dihydro-3-pyrazolyl]acetic acid is unique due to its specific acetic acid moiety, which can influence its solubility, reactivity, and biological activity compared to its analogs with different alkyl chain lengths.

Properties

Molecular Formula

C10H9N3O3

Molecular Weight

219.20 g/mol

IUPAC Name

2-(5-oxo-1-pyridin-4-yl-4H-pyrazol-3-yl)acetic acid

InChI

InChI=1S/C10H9N3O3/c14-9-5-7(6-10(15)16)12-13(9)8-1-3-11-4-2-8/h1-4H,5-6H2,(H,15,16)

InChI Key

OLMPXUJAJYWUEM-UHFFFAOYSA-N

Canonical SMILES

C1C(=NN(C1=O)C2=CC=NC=C2)CC(=O)O

Origin of Product

United States

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